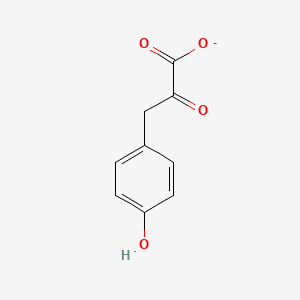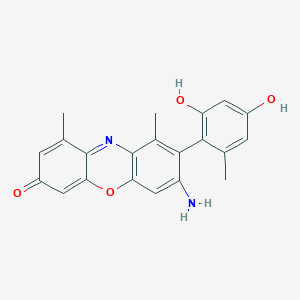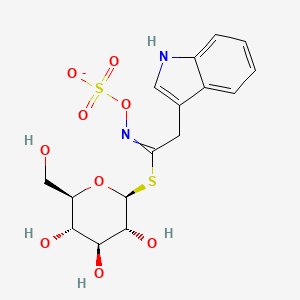
Glucobrassicin(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucobrassicin(1-) is an indolylmethylglucosinolate that is the conjugate base of glucobrassicin, obtained by deprotonation of the sulfo group. It is a conjugate base of a glucobrassicin.
Applications De Recherche Scientifique
Synthesis and Metabolic Studies
- Glucobrassicin has been synthesized for use as a radiotracer in metabolic studies, particularly to investigate its in vivo metabolism, due to its presence in cruciferous plants and potential anticarcinogenic activity via breakdown products (Chevolleau et al., 1993).
Biochemical Breakdown and Derivatives
- Studies have analyzed the enzymatic, chemical, and thermal breakdown pathways of glucobrassicin. These investigations have led to the understanding of various indole compounds such as indole-3-carbinol (I3C), indole-3-acetonitrile (IAN), and 3,3‘-diindolylmethane (DIM) that are derived from it (Chevolleau et al., 1997).
Chemopreventive Properties
- Glucobrassicin's hydrolysis product, I3C, and its metabolite DIM, have been extensively researched for their biological and biochemical effects, including the induction of enzymes that metabolize carcinogens and enhancement of DNA repair. These compounds have demonstrated anticancer effects and potential clinical applications in treating certain conditions like recurrent respiratory papillomatosis (Rogan, 2006).
Agricultural Research
- In agriculture, glucobrassicin has been identified as a potent natural egg-laying stimulant for the cabbage butterfly, Pieris rapae. This discovery has implications for understanding insect-plant interactions and potentially for developing pest management strategies (Traynier & Truscott, 1991).
Nutritional and Health Benefits
- Glucobrassicin is studied for its role in nutrition, especially regarding its presence in cruciferous vegetables like broccoli and cabbage. It is a precursor to compounds that have shown health-promoting properties, including antioxidant and chemopreventive effects (Galletti et al., 2015).
Potential in Cancer Therapy
- Research has explored the potential application of glucobrassicin derivatives, like I3C and DIM, in cancer therapy. These compounds have shown effectiveness as cancer chemopreventive agents in preclinical models and are being evaluated in clinical trials (Williams, 2021).
Propriétés
Nom du produit |
Glucobrassicin(1-) |
|---|---|
Formule moléculaire |
C16H19N2O9S2- |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
[[2-(1H-indol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C16H20N2O9S2/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25)/p-1/t11-,13-,14+,15-,16+/m1/s1 |
Clé InChI |
DNDNWOWHUWNBCK-JZYAIQKZSA-M |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



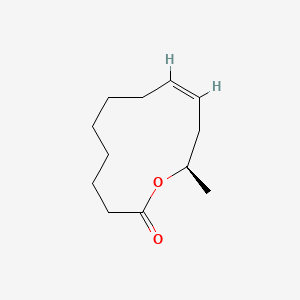
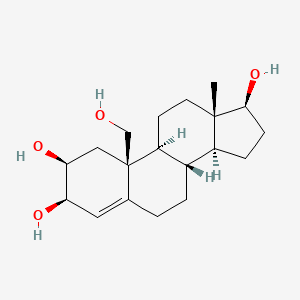
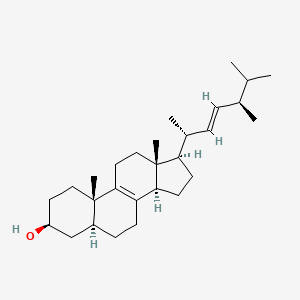
![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxohexahydropyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl]-5-[2-[2-[2-[2-[(E)-2-(2-methylcyclopropyl)vinyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1235619.png)
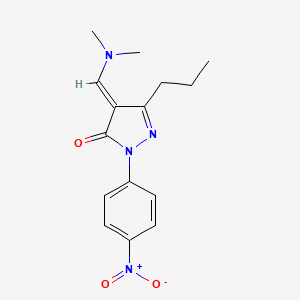
![3-(hydroxymethyl)-1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione](/img/structure/B1235622.png)
![(5R,6R)-6-[[(2-ethoxy-1-naphthalenyl)amino]-oxomethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235623.png)
![(13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1235626.png)
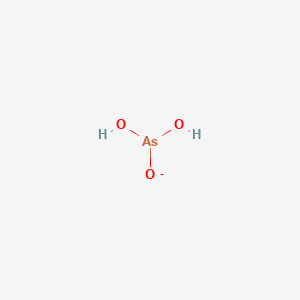

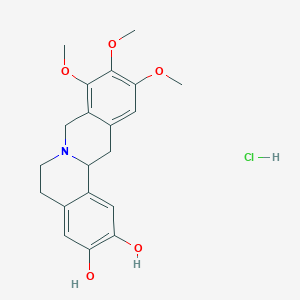
![(6R,7R)-7-[[(2E)-2-(carboxymethoxyimino)-2-(1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235632.png)
